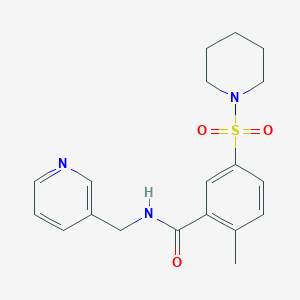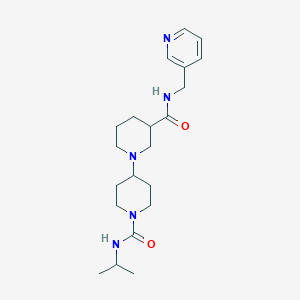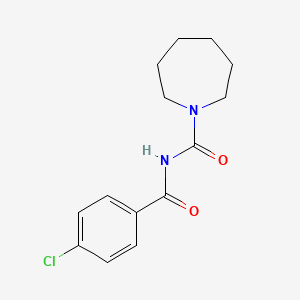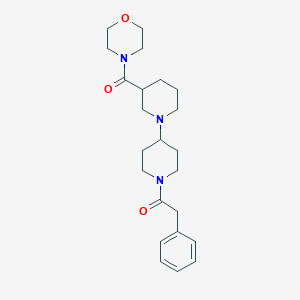![molecular formula C19H25N3O4 B5298425 1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5298425.png)
1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine, also known as DOM or STP, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist. DOM is a potent hallucinogen that produces intense visual and auditory hallucinations, altered perception of time and space, and other psychoactive effects. In recent years, DOM has gained popularity among recreational drug users due to its powerful and long-lasting effects.
作用機序
The exact mechanism of action of 1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine is not fully understood, but it is believed to act primarily on serotonin receptors in the brain. Specifically, this compound is a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Activation of the 5-HT2A receptor by this compound leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for the psychoactive effects of the drug.
Biochemical and Physiological Effects
The effects of this compound on the body and brain are complex and multifaceted. In addition to its hallucinogenic properties, this compound has been shown to have a wide range of biochemical and physiological effects. These include changes in heart rate, blood pressure, body temperature, and respiration rate. This compound also increases the release of cortisol, a stress hormone, and has been shown to activate the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
実験室実験の利点と制限
1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine has several advantages as a research tool, including its potent and long-lasting effects, its ability to selectively target serotonin receptors, and its well-established pharmacological profile. However, there are also several limitations to its use in laboratory experiments. These include the difficulty of obtaining and handling the drug due to its illegal status, the potential for adverse effects on animal subjects, and the ethical considerations surrounding the use of hallucinogenic drugs in research.
将来の方向性
There are several potential future directions for research on 1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine and other hallucinogenic drugs. These include further investigation of the neurochemical mechanisms of action of these drugs, the development of new therapeutic applications for hallucinogens, and the exploration of the potential benefits and risks of using these drugs in a clinical setting. Additionally, there is a growing interest in the use of hallucinogenic drugs in the treatment of mental health disorders such as depression, anxiety, and PTSD, and further research in this area is needed to fully understand the potential benefits and risks of these treatments.
合成法
The synthesis of 1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with nitroethane, reduction of the resulting nitrostyrene, and reaction with methylamine to form the final product. The synthesis of this compound is complex and requires specialized knowledge and equipment. Due to its illegal status, the production and distribution of this compound are strictly regulated in most countries.
科学的研究の応用
1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine has been extensively studied in scientific research, particularly in the fields of pharmacology and neuroscience. It is commonly used as a research tool to study the neurochemical mechanisms of hallucinogenic drugs and their effects on the brain. This compound has also been used in animal studies to investigate the role of serotonin receptors in the regulation of behavior and mood.
特性
IUPAC Name |
1-[4-[[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-13-17(12-21-7-9-22(10-8-21)14(2)23)20-19(26-13)16-11-15(24-3)5-6-18(16)25-4/h5-6,11H,7-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISZPMZRUGTTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)OC)OC)CN3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR*,5S*,6S*,7aS*)-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)carbonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5298342.png)
![4-(4-fluorobenzyl)-1-[(5-fluoropyridin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5298354.png)
![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5298359.png)


![N-1,3-benzothiazol-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5298382.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]acetamide](/img/structure/B5298388.png)
![1-acetyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5298395.png)

![5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-2-[4-(methylthio)phenyl]-1,3-oxazole](/img/structure/B5298411.png)


![N,N-diethyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]pyrrolidin-3-amine](/img/structure/B5298433.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5298436.png)